![molecular formula C16H32O4Si2 B14195956 2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) CAS No. 845815-80-7](/img/structure/B14195956.png)
2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) is a complex organosilicon compound It features a unique structure with two oxirane rings connected by a disiletane core, which is further linked by propane-3,1-diyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) typically involves multiple steps:
Formation of the Disiletane Core: The initial step involves the preparation of the 1,3-dimethyl-1,3-disiletane core. This can be achieved through the reaction of dichlorodimethylsilane with a suitable reducing agent, such as lithium aluminum hydride, under an inert atmosphere.
Attachment of Propane-3,1-diyl Groups: The next step involves the introduction of propane-3,1-diyl groups to the disiletane core. This can be done through a nucleophilic substitution reaction using a suitable halide derivative of propane.
Formation of Oxirane Rings: Finally, the oxirane rings are introduced through an epoxidation reaction. This can be achieved by treating the intermediate compound with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) can undergo various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The disiletane core can be reduced to form silane derivatives.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Peracids, such as m-chloroperoxybenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under an inert atmosphere.
Substitution: Nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of oxirane rings.
Silane Derivatives: Formed from the reduction of the disiletane core.
Functionalized Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers with enhanced properties.
作用機序
The mechanism of action of 2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) involves its interaction with various molecular targets and pathways:
Oxirane Rings: The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with target molecules.
Disiletane Core: The disiletane core can undergo redox reactions, influencing the overall reactivity and stability of the compound.
Propane-3,1-diyl Groups: These groups provide flexibility and can influence the spatial arrangement of the compound, affecting its interactions with other molecules.
類似化合物との比較
Similar Compounds
- 1,3-Diisopropoxy-1,3-dimethyl-1,3-disilacyclobutane
- 1,3-Dimethyl-1,3-disilacyclobutane
- 1,3-Dimethyl-1,3-diphenyl-1,3-disilacyclobutane
Uniqueness
2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) is unique due to its combination of oxirane rings and a disiletane core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
845815-80-7 |
|---|---|
分子式 |
C16H32O4Si2 |
分子量 |
344.59 g/mol |
IUPAC名 |
2-[3-[1,3-dimethyl-3-[3-(oxiran-2-ylmethoxy)propyl]-1,3-disiletan-1-yl]propoxymethyl]oxirane |
InChI |
InChI=1S/C16H32O4Si2/c1-21(7-3-5-17-9-15-11-19-15)13-22(2,14-21)8-4-6-18-10-16-12-20-16/h15-16H,3-14H2,1-2H3 |
InChIキー |
JNXXJMSPKSXLQC-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C[Si](C1)(C)CCCOCC2CO2)CCCOCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
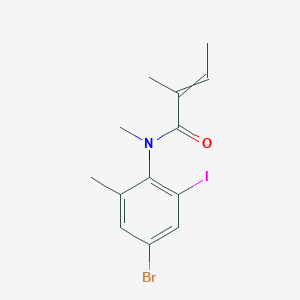
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)

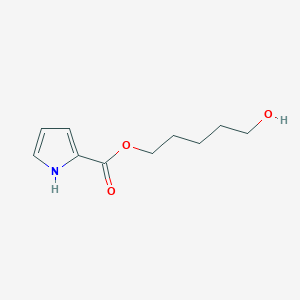
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
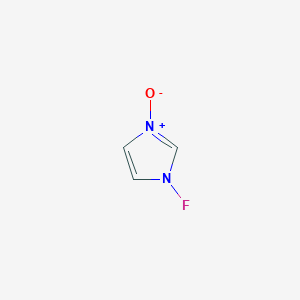
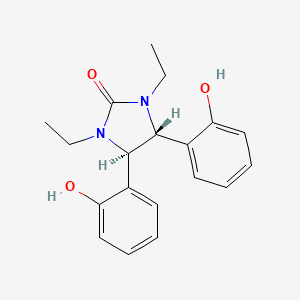

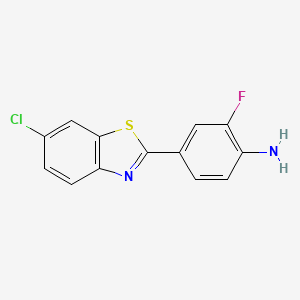
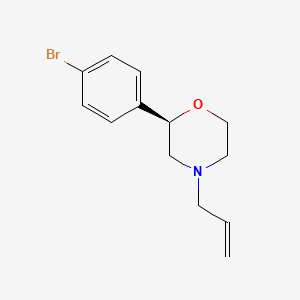
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
